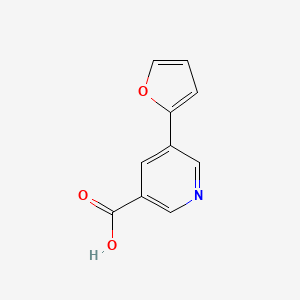

5-(Furan-2-yl)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

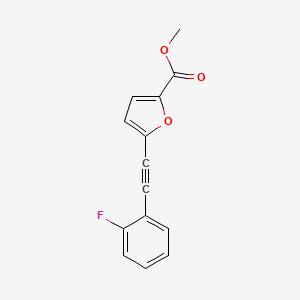

The molecular formula of 5-(Furan-2-yl)nicotinic acid is C10H7NO3. Its molecular weight is 189.17 g/mol. Detailed molecular structure analysis is not available in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving 5-(Furan-2-yl)nicotinic acid are not mentioned in the retrieved papers, furan platform chemicals have been discussed extensively . These chemicals can be synthesized from biomass and have a wide range of applications .Physical And Chemical Properties Analysis

5-(Furan-2-yl)nicotinic acid is a crystalline solid. It is soluble in water and organic solvents. The melting point of 5-(Furan-2-yl)nicotinic acid is 233-235°C, and it decomposes at higher temperatures.科学的研究の応用

Biomass Conversion and Biorefineries

5-(Furan-2-yl)nicotinic acid: is a furan derivative that can be synthesized from biomass. It plays a significant role in the development of biorefineries, which aim to replace traditional petroleum refineries. This compound can be used as an intermediate in the synthesis of various bio-based materials, contributing to the sustainable production of chemicals .

Pharmaceutical Research

In medicinal chemistry, furan derivatives like 5-(Furan-2-yl)nicotinic acid are crucial for drug discovery. They are known for their therapeutic efficacy and have led to the development of numerous innovative antibacterial agents. This compound can be used to create new drugs with distinct mechanisms of action to combat microbial resistance .

Antibacterial Agents

The antibacterial activity of furan derivatives makes 5-(Furan-2-yl)nicotinic acid a potential candidate for developing new antibacterial drugs. It can be used to treat infections caused by both gram-positive and gram-negative bacteria, addressing the urgent need for new antimicrobial compounds .

Synthesis of Chiral Compounds

Chiral furans are important in the synthesis of pharmaceuticals and agrochemicals5-(Furan-2-yl)nicotinic acid can be utilized in various synthetic methods to produce chiral compounds, which are essential for creating drugs with specific enantiomeric properties .

Material Science

Furan derivatives are also used in material science for the creation of novel materials with unique properties5-(Furan-2-yl)nicotinic acid can be a precursor for the synthesis of polymers and composites, contributing to advancements in this field .

Green Chemistry

As part of green chemistry, 5-(Furan-2-yl)nicotinic acid is used to develop environmentally friendly synthetic routes. It helps in creating sustainable processes that minimize waste and reduce the use of hazardous substances .

Safety and Hazards

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their reactivity . They have been used in the synthesis of new drugs due to the remarkable therapeutic efficacy of furan-related medicines .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways due to their reactivity .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

特性

IUPAC Name |

5-(furan-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWRLRMUNJGCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629585 |

Source

|

| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857283-84-2 |

Source

|

| Record name | 5-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)